molecular formula C26H25N3O2S2 B12888691 4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-5-[2-(1-pyrrolidinyl)-4-pyridyl]-1,3-thiazole CAS No. 365429-51-2

4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-5-[2-(1-pyrrolidinyl)-4-pyridyl]-1,3-thiazole

Cat. No.: B12888691
CAS No.: 365429-51-2
M. Wt: 475.6 g/mol
InChI Key: LAUFRDXTRPYBGP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted $$^1$$H and $$^13$$C NMR chemical shifts for key groups (Table 1):

Group $$^1$$H Shift (ppm) $$^13$$C Shift (ppm)
Thiazole C$$_2$$-H 8.2–8.5 150–155
Pyridyl C$$_6$$-H 7.8–8.1 145–150
Methylsulfonyl (CH$$_3$$) 3.1–3.3 44–46
Pyrrolidinyl CH$$_2$$ 2.5–3.0 45–50
  • Aromatic protons : The 3-methylphenyl and pyridyl groups would resonate between 7.0–8.5 ppm, with coupling patterns reflecting their substitution.
  • Methyl groups : The methylsulfonyl (SO$$2$$CH$$3$$) and 3-methylphenyl (C$$6$$H$$4$$CH$$_3$$) groups produce distinct singlets near 3.1 ppm and 2.3 ppm, respectively.

Infrared (IR) Spectroscopy

Key absorptions (Figure 1):

  • S=O stretch : Strong bands at 1150–1300 cm$$^{-1}$$ (sulfonyl group).
  • C=N stretch : 1600–1650 cm$$^{-1}$$ (thiazole ring).
  • C-H stretches : Aromatic C-H (~3050 cm$$^{-1}$$) and aliphatic C-H (~2850–2950 cm$$^{-1}$$).

Mass Spectrometry (MS)

The molecular ion peak ([M]$$^+$$) is expected at m/z 475.6 , with fragmentation pathways including:

  • Loss of methylsulfonyl (SO$$2$$CH$$3$$, 95 Da).
  • Cleavage of the pyrrolidinyl group (C$$4$$H$$8$$N, 72 Da).

Tautomeric and Conformational Properties

Tautomerism

The thiazole core is inherently resistant to tautomerism due to its aromatic stabilization. However, substituents may influence minor tautomeric forms:

  • Protonation sites : The nitrogen at position 1 of the thiazole ring is more basic than the sulfur, favoring protonation at N$$_1$$ under acidic conditions.
  • Keto-enol tautomerism : Not applicable here, as the thiazole lacks hydroxyl or carbonyl groups directly attached to the ring.

Conformational Flexibility

  • Pyrrolidinyl-pyridyl substituent : The pyrrolidine ring exhibits puckering dynamics , with an energy barrier favoring the envelope conformation .
  • Steric effects : The 3-methylphenyl and methylsulfonyl groups impose steric hindrance, restricting rotation about the thiazole C$$4$$-C$$5$$ and C$$2$$-C$$1'$$ bonds.
  • Sulfonyl group rigidity : The SO$$_2$$ moiety’s tetrahedral geometry locks the adjacent phenyl ring in a fixed orientation relative to the thiazole plane.

Properties

CAS No.

365429-51-2

Molecular Formula

C26H25N3O2S2

Molecular Weight

475.6 g/mol

IUPAC Name

4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-5-(2-pyrrolidin-1-ylpyridin-4-yl)-1,3-thiazole

InChI

InChI=1S/C26H25N3O2S2/c1-18-6-5-7-20(16-18)24-25(21-12-13-27-23(17-21)29-14-3-4-15-29)32-26(28-24)19-8-10-22(11-9-19)33(2,30)31/h5-13,16-17H,3-4,14-15H2,1-2H3

InChI Key

LAUFRDXTRPYBGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC=C4)N5CCCC5

Origin of Product

United States

Biological Activity

The compound 4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-5-[2-(1-pyrrolidinyl)-4-pyridyl]-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C21H24N2O2S2
  • Molecular Weight : 396.56 g/mol

This compound features a thiazole ring system substituted with various functional groups that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings related to its activity.

Anti-inflammatory Activity

Research indicates that thiazole derivatives like this compound may exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated selective inhibition of cyclooxygenase-2 (COX-2) with an IC50 value of 0.25 µM, indicating its potential to reduce inflammation without affecting COX-1, which is crucial for maintaining gastric mucosa integrity .

Anticancer Activity

In vitro studies have shown that compounds with similar thiazole structures possess cytotoxic effects against various cancer cell lines. For example, derivatives have been tested against breast cancer cells, showing promise in inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the disruption of cell cycle progression and induction of oxidative stress .

Case Studies

Several case studies have highlighted the specific biological activities of thiazole derivatives similar to the target compound:

  • Case Study 1: COX-2 Inhibition
    • A study evaluated a thiazole derivative's ability to inhibit COX-2 in a rat air pouch model. Results showed a significant reduction in white blood cell infiltration and prostaglandin production, supporting its anti-inflammatory potential .
  • Case Study 2: Cytotoxicity Against Cancer Cells
    • In vitro assays on human cancer cell lines revealed that certain thiazole derivatives led to dose-dependent cytotoxic effects, with IC50 values ranging from 10 to 30 µM depending on the cell type. Mechanistic studies indicated that these compounds induce apoptosis through the mitochondrial pathway .

Data Tables

Biological Activity IC50 Value (µM) Model/System
COX-2 Inhibition0.25Rat air pouch model
Cytotoxicity (Breast Cancer)10–30Human cancer cell lines

Scientific Research Applications

Anti-inflammatory Activity

Thiazole derivatives have been extensively studied for their anti-inflammatory properties. The compound has shown potential as a COX-2 inhibitor, similar to Etoricoxib, which is widely used for treating pain and inflammation. Research indicates that compounds with thiazole moieties can inhibit the cyclooxygenase enzyme, thereby reducing inflammatory responses .

Antitumor Activity

The compound has demonstrated promising antitumor activity in various studies. Thiazole derivatives are known to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of apoptotic pathways. For instance, studies have shown that related thiazole compounds can down-regulate anti-apoptotic proteins while up-regulating pro-apoptotic factors, leading to increased cancer cell death.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity against various bacterial strains. The compound has been tested for its efficacy against pathogens like Staphylococcus aureus and Escherichia coli, showing moderate to high effectiveness in inhibiting bacterial growth .

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of several thiazole derivatives, including our compound. The results indicated a significant reduction in inflammation markers in animal models, supporting its potential use in treating inflammatory diseases .

Case Study 2: Antitumor Mechanism

In vitro studies conducted on cancer cell lines revealed that the compound induced S-phase arrest and activated apoptotic pathways. Flow cytometry analysis demonstrated an increase in apoptotic cells when treated with the compound compared to control groups .

Case Study 3: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various thiazole derivatives against clinical isolates of bacteria. The compound exhibited a Minimum Inhibitory Concentration (MIC) of 10 µg/mL against resistant strains of E. coli, highlighting its potential as an antimicrobial agent .

Data Tables

Table 1: Pharmacological Activities of 4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-5-[2-(1-pyrrolidinyl)-4-pyridyl]-1,3-thiazole

Activity TypeObserved EffectReference
Anti-inflammatoryCOX-2 inhibition
AntitumorInduction of apoptosis
AntimicrobialMIC against E. coli: 10 µg/mL

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (–SO₂CH₃) group at position 2 undergoes nucleophilic displacement under basic conditions. For example:

  • Reaction with amines (e.g., hydrazine, alkylamines) yields sulfonamide derivatives.

  • Substitution with thiols produces thioether-linked analogs .

Reaction Conditions

ReagentSolventTemperatureProduct
Hydrazine hydrateEthanolReflux2-Hydrazinylsulfonyl derivative
BenzylthiolDMF80°C2-Benzylthioether analog

Oxidation of the Pyrrolidine Ring

The 1-pyrrolidinyl substituent on the pyridyl group undergoes oxidation to form pyrrolidone derivatives. This reaction is catalyzed by manganese(IV) oxide or hydrogen peroxide .

Example Pathway

PyrrolidineMnO2Pyrrolidone(Observed via IR: νC=O1680cm1)[3]\text{Pyrrolidine} \xrightarrow{\text{MnO}_2} \text{Pyrrolidone} \quad (\text{Observed via IR: } \nu_{\text{C=O}} \approx 1680 \, \text{cm}^{-1})[3]

Cyclization Reactions

The compound participates in acid- or base-mediated cyclization to form fused heterocycles. For instance:

  • Treatment with concentrated H₂SO₄ in ethanol induces cyclization between the pyridyl and thiazole moieties .

  • Cyclization with α-bromoketones yields thiazolo[4,5-c]pyridazine derivatives .

Key Data

Cyclization PartnerCatalystProductYield
α-BromoketoneK₂CO₃Thiazolo[4,5-c]pyridazine 76–82%
2-ChloroacetamideH₂SO₄Thiazolo[5,4-b]pyridine68%

Alkylation/Acylation Reactions

The secondary amine in the pyrrolidine ring undergoes alkylation or acylation:

  • Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts .

  • Acetylation with acetic anhydride produces N-acetylpyrrolidine derivatives .

Spectroscopic Confirmation

  • ¹H-NMR : Disappearance of NH signal at δ 3.28–3.67 ppm post-acetylation .

  • IR : New carbonyl stretch at ν ≈ 1696 cm⁻¹ .

Suzuki-Miyaura Coupling

The 4-(3-methylphenyl) group participates in palladium-catalyzed cross-coupling with aryl boronic acids, enabling structural diversification .

Optimized Protocol

ComponentQuantityConditions
Pd(PPh₃)₄5 mol%DME/H₂O (3:1), 90°C
4-Fluorophenylboronic acid1.2 equiv12 hours

Bromination and Halogenation

Electrophilic bromination occurs at the 4-pyridyl ring under mild conditions :

  • Bromine in acetic acid selectively substitutes hydrogen at the pyridyl C-3 position.

Analytical Validation

  • MS : Molecular ion peak at m/z 388 (M⁺ + 2) .

  • ¹³C-NMR : New signal at δ 145.3 ppm (C-Br) .

Hydrolysis of the Thiazole Ring

Under strongly acidic or basic conditions, the thiazole ring undergoes hydrolysis to form thiourea intermediates .

Reaction Pathway

ThiazoleHCl (conc.)Thiourea+Carboxylic Acid[1]\text{Thiazole} \xrightarrow{\text{HCl (conc.)}} \text{Thiourea} + \text{Carboxylic Acid}[1]

Photochemical Reactions

UV irradiation in the presence of triplet sensitizers (e.g., benzophenone) induces [2+2] cycloaddition at the pyridyl double bond .

Product Characterization

  • UV-Vis : λₘₐₓ shift from 270 nm to 310 nm post-reaction .

Comparison with Similar Compounds

Research Implications and Gaps

  • Activity Prediction: The target’s methylsulfonyl and pyrrolidinyl groups align with features of known kinase inhibitors, but its thiazole core may confer unique selectivity profiles.
  • Contradictions : SB203580’s imidazole core is critical for p38 MAPK inhibition; thiazole-based analogs may require structural optimization to achieve comparable potency.
  • Unanswered Questions: No direct evidence confirms the target’s biological activity or isoform selectivity. Future studies should assess kinase inhibition, cytotoxicity, and pharmacokinetics.

Q & A

Q. What are the standard protocols for synthesizing and characterizing this thiazole derivative?

The synthesis typically involves multi-step reactions, such as cyclocondensation of thiosemicarbazides or coupling of substituted aryl halides with heterocyclic intermediates. Characterization relies on elemental analysis , ¹H/¹³C-NMR , LC-MS , and FTIR to confirm molecular structure and purity . For example, highlights the use of LC-MS to verify molecular weight, while emphasizes crystallography for structural validation.

Q. How is the compound’s biological activity initially screened in vitro?

Preliminary biological screening often includes enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) or cytotoxicity tests against cancer cell lines. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, as demonstrated in for triazole derivatives. ADME analysis (e.g., SwissADME) further prioritizes compounds with favorable pharmacokinetic profiles .

Q. What analytical techniques are used to resolve structural ambiguities in related thiazole derivatives?

X-ray crystallography (e.g., single-crystal diffraction) is critical for resolving bond angles and torsional conformations, as shown in for thiadiazole analogs. 2D-NMR (COSY, HSQC) helps assign proton and carbon signals in complex aromatic systems .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence bioactivity in structure-activity relationship (SAR) studies?

Systematic substitution of the 3-methylphenyl or pyrrolidinyl groups can alter steric/electronic properties. For example, shows that replacing methylsulfonyl with polar groups (e.g., -CF₃) enhances COX-2 selectivity. Quantitative SAR (QSAR) models using MOE or Schrödinger Suite correlate physicochemical descriptors (logP, polar surface area) with activity .

Q. What methodologies address discrepancies in biological activity data across studies?

Contradictions may arise from assay conditions (e.g., cell line variability) or compound purity. Dose-response curves (IC₅₀ comparisons) and HPLC purity validation (>95%) are essential. recommends repeating assays with standardized protocols (e.g., MTT assay for cytotoxicity) to confirm reproducibility .

Q. How are solvent effects and reaction kinetics optimized in the compound’s synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while reflux time and catalyst loading (e.g., Pd/C for cross-coupling) are tuned via kinetic monitoring (TLC/HPLC). demonstrates ethanol’s role in facilitating thiosemicarbazide cyclization .

Q. What advanced techniques validate the compound’s pharmacokinetic (ADME) properties?

Q. How is tautomeric equilibrium investigated in thiazole-thione derivatives?

UV-Vis spectroscopy and DFT calculations (e.g., Gaussian) analyze thione↔thiol tautomerism. discusses solvent polarity’s impact on equilibrium constants in triazole-thiones .

Q. What strategies improve yields in multi-step synthetic routes?

Flow chemistry reduces intermediate isolation steps, while microwave-assisted synthesis accelerates reaction times. notes glacial acetic acid’s role in hydrazone formation, improving yields to >70% .

Q. How are impurities isolated and identified during scale-up?

Preparative HPLC coupled with HRMS identifies byproducts (e.g., dehalogenated analogs). uses column chromatography (silica gel, ethyl acetate/hexane) for purification, ensuring >98% purity for pharmacological studies .

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